![molecular formula C₅₄H₇₅F₃N₁₆O₁₇S₂ B1163245 D-Cys(4)-Terlipressin TFA Salt](/img/new.no-structure.jpg)
D-Cys(4)-Terlipressin TFA Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Cys(4)-Terlipressin TFA Salt, also known as this compound, is a useful research compound. Its molecular formula is C₅₄H₇₅F₃N₁₆O₁₇S₂ and its molecular weight is 1341.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Vascular Research
D-Cys(4)-Terlipressin has been utilized in studies examining its effects on vascular tone and blood pressure regulation. Research indicates that it can effectively reduce visceral blood flow with minimal impact on systemic blood pressure, making it a valuable tool in understanding vascular dynamics under pathological conditions .
Hepatic Studies
In hepatic research, D-Cys(4)-Terlipressin has been shown to significantly decrease portal vein pressure, which is crucial in managing portal hypertension associated with liver cirrhosis. Studies have demonstrated that its administration leads to a marked reduction in the need for blood transfusions during acute bleeding episodes from esophageal varices .
Renal Function Studies
The compound's role in renal perfusion has been investigated, revealing that it may enhance renal blood flow in certain acute kidney injury models. This effect is particularly relevant in scenarios where maintaining renal perfusion is critical for patient outcomes .
Data Tables
Case Study 1: Esophageal Variceal Bleeding
A double-blind study involving patients with esophageal variceal bleeding demonstrated that those treated with terlipressin had a 40% lower transfusion requirement compared to placebo, highlighting its efficacy in managing acute hemorrhagic events .
Case Study 2: Septic Shock Management
In a clinical trial assessing the use of D-Cys(4)-Terlipressin in septic shock patients, significant improvements in mean arterial pressure were observed within hours of administration, suggesting rapid onset of action and potential for improving hemodynamic stability .
Propiedades
Fórmula molecular |
C₅₄H₇₅F₃N₁₆O₁₇S₂ |
---|---|
Peso molecular |
1341.4 |
Sinónimos |
D-Cys(4)-Terlypressin TFA Salt |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.